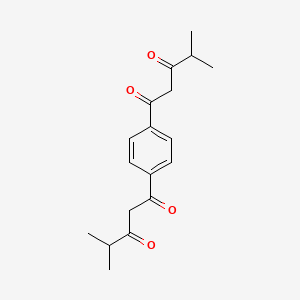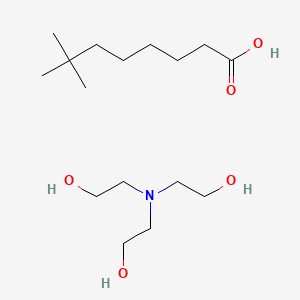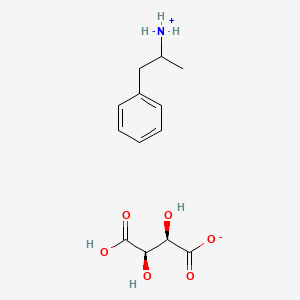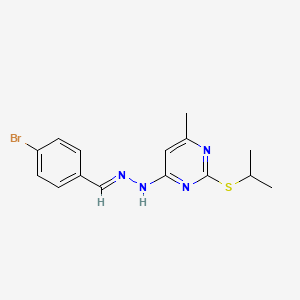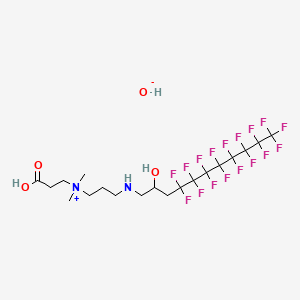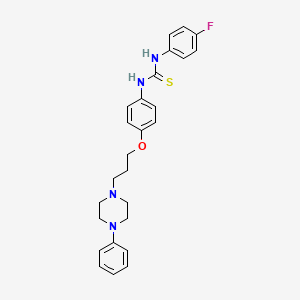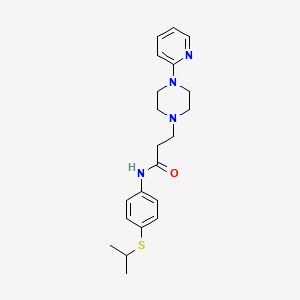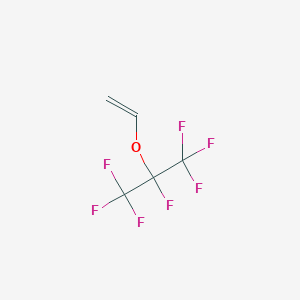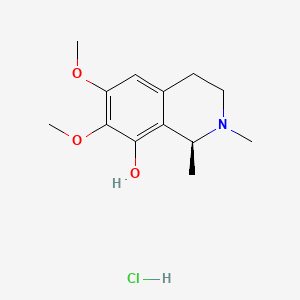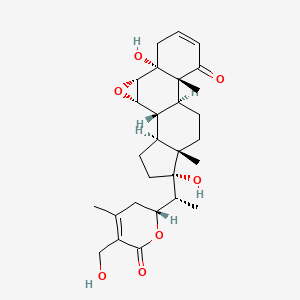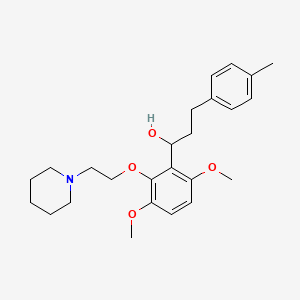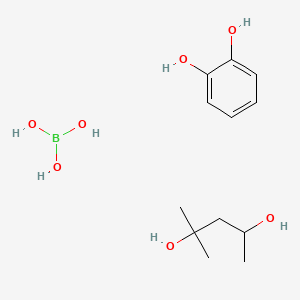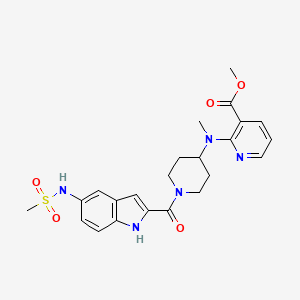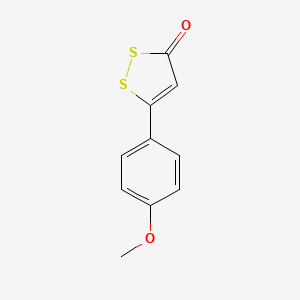
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is an organic compound characterized by the presence of a methoxyphenyl group attached to a dithiol-3-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-methoxyphenylthiol with carbon disulfide and a suitable base, followed by cyclization. The reaction conditions often include:
Reagents: 4-methoxyphenylthiol, carbon disulfide, base (e.g., sodium hydroxide or potassium hydroxide)
Solvent: Commonly used solvents include ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Cyclization: The intermediate product undergoes cyclization to form the dithiol-3-one ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can convert the dithiol-3-one to dithiolanes or other reduced forms
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the dithiol-3-one core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学研究应用
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one involves its interaction with molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis
Molecular Targets: Potential targets include enzymes like lipoxygenases and kinases
相似化合物的比较
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 5-(4-Methoxyphenyl)-1H-pyrazole
Uniqueness
5-(4-Methoxyphenyl)-3H-1,2-dithiol-3-one is unique due to its dithiol-3-one core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
属性
CAS 编号 |
831-30-1 |
|---|---|
分子式 |
C10H8O2S2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C10H8O2S2/c1-12-8-4-2-7(3-5-8)9-6-10(11)14-13-9/h2-6H,1H3 |
InChI 键 |
WXNBNDCFQJBSCQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=O)SS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


